molecular formula C19H24N4O5 B11017133 3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one

3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11017133
M. Wt: 388.4 g/mol
InChI Key: RWWBQMCMJWRGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical compounds due to its ability to enhance drug solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: Methoxylation of the quinazolinone core can be achieved using methanol in the presence of a strong acid like sulfuric acid.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperazine derivative.

    Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The methoxy groups on the quinazolinone core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a base or under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s quinazolinone core is known for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. The piperazine moiety enhances its solubility and bioavailability, making it a promising candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with various molecular targets. The quinazolinone core can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one
  • 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one
  • 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one

Uniqueness

The uniqueness of 3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The acetyl group on the piperazine ring can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique therapeutic effects compared to its analogs.

Properties

Molecular Formula

C19H24N4O5

Molecular Weight

388.4 g/mol

IUPAC Name

3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C19H24N4O5/c1-13(24)21-6-8-22(9-7-21)18(25)4-5-23-12-20-15-11-17(28-3)16(27-2)10-14(15)19(23)26/h10-12H,4-9H2,1-3H3

InChI Key

RWWBQMCMJWRGPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.